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Introduction

Singapore Grouper Iridovirus (SPDV), a member of the Ranavirus genus within the Iridoviridae
family, is a significant pathogen causing high mortality rates in cultured grouper and other
marine fish.[1] A thorough understanding of its structure, replication cycle, and interactions with
host cells is crucial for the development of effective antiviral strategies and vaccines. Electron
microscopy (EM) stands as an indispensable tool in the characterization of SPDV, providing
high-resolution insights into its morphology, ultrastructure, and pathogenic mechanisms. This
document provides detailed application notes and protocols for the use of electron microscopy
in the study of SPDV.

Data Presentation: Morphological and Structural
Characteristics of SPDV

Electron microscopy has been pivotal in elucidating the key structural features of SPDV and
related iridoviruses. The following table summarizes quantitative data on the morphology of
SPDV and other ranaviruses as determined by electron microscopy.
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Singapore Grouper Ranavirus
Feature . ) Data Source
Iridovirus (SPDV) (General)

Virion Shape Icosahedral Icosahedral [2]

Virion Diameter ~228 nm 120 - 300 nm [2][3]

) ] Complex protein shell
Capsid Structure Multilayered ) o [2][3]
with a lipid bilayer

Envelope Present Present [4]

Assembly Site Cytoplasm Cytoplasm [4]

Experimental Workflows and Protocols
Diagram: General Experimental Workflow for EM
Characterization of SPDV
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Caption: General workflow for SPDV characterization using EM.

Protocol 1: Negative Staining for Transmission Electron
Microscopy (TEM)

This protocol is for visualizing the morphology and ultrastructure of purified SPDV particles.
Materials:

» Purified SPDV suspension

o Carbon-coated copper grids (400 mesh)

o Glow discharger

o Pipettes and sterile tips

« Filter paper (Whatman No. 1)

e 2% Uranyl Acetate or 2% Phosphotungstic Acid (PTA), pH 7.0
« Distilled water

» Forceps

Procedure:

o Grid Preparation: Place a carbon-coated grid on a glow discharger and treat for 30-60
seconds to render the surface hydrophilic.

o Sample Adsorption: Using forceps, hold the glow-discharged grid and apply 5 pL of the
purified SPDV suspension to the carbon-coated side. Allow the virus to adsorb for 1-2
minutes.

e Wicking: Carefully blot the excess liquid from the edge of the grid with a piece of filter paper.
Do not allow the grid to dry completely.
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» Washing (Optional): Gently touch the grid surface to a drop of distilled water for a few
seconds to wash away any buffer salts, and then blot again.

o Staining: Apply a 5 pL drop of the negative stain solution (e.g., 2% uranyl acetate) to the grid
for 30-60 seconds.

o Final Wicking: Blot the excess stain from the edge of the grid using filter paper.

Drying: Allow the grid to air dry completely before inserting it into the electron microscope.

Protocol 2: Thin Sectioning of SPDV-Infected Cells for
TEM

This protocol is for observing the intracellular stages of SPDV replication and assembly.
Materials:

e Grouper cell line (e.g., GP cells)

e SPDV stock

 Cell culture medium

 Fixative solution: 2.5% glutaraldehyde in 0.1 M cacodylate buffer, pH 7.4
¢ 1% Osmium tetroxide in 0.1 M cacodylate buffer

o Ethanol series (50%, 70%, 90%, 100%)

e Propylene oxide

e Epoxy resin (e.g., Epon)

» Ultramicrotome

o Uranyl acetate and lead citrate stains

Procedure:
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o Cell Infection: Grow a monolayer of grouper cells and infect with SPDV.

o Fixation: At desired time points post-infection, remove the culture medium and fix the cells
with 2.5% glutaraldehyde for 1-2 hours at 4°C.

o Post-fixation: Wash the cells with cacodylate buffer and post-fix with 1% osmium tetroxide for
1 hour at 4°C.

o Dehydration: Dehydrate the cells through a graded series of ethanol concentrations (e.qg.,
50%, 70%, 90%, 100%) for 10 minutes at each step.

e Infiltration: Infiltrate the samples with a 1:1 mixture of propylene oxide and epoxy resin,
followed by pure resin.

o Embedding and Polymerization: Embed the cells in fresh resin in embedding capsules and
polymerize in an oven at 60°C for 48 hours.

e Sectioning: Using an ultramicrotome, cut ultrathin sections (60-90 nm) and collect them on
copper grids.

» Staining: Stain the sections with uranyl acetate and lead citrate to enhance contrast.

e Imaging: Observe the sections under a transmission electron microscope.

Protocol 3: Scanning Electron Microscopy (SEM) of
SPDV-Infected Cells

This protocol is for examining the surface morphology of host cells during SPDV infection and
budding.

Materials:
e Grouper cells grown on coverslips
e SPDV stock

 Fixative solution: 2.5% glutaraldehyde in 0.1 M cacodylate buffer
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1% Osmium tetroxide

Ethanol series

Critical point dryer

Sputter coater with gold-palladium target

Procedure:

Cell Infection: Seed and grow grouper cells on sterile coverslips and infect with SPDV.

o Fixation: At various time points post-infection, fix the cells with 2.5% glutaraldehyde for 1-2
hours.

o Post-fixation: Wash with buffer and post-fix with 1% osmium tetroxide for 1 hour.
o Dehydration: Dehydrate the samples through a graded ethanol series.

« Critical Point Drying: Subject the samples to critical point drying to preserve their three-
dimensional structure.

e Mounting and Coating: Mount the coverslips on SEM stubs and sputter-coat with a thin layer
of gold-palladium.

e Imaging: Examine the samples in a scanning electron microscope.

SPDV Entry and Signaling Pathway

Electron microscopy, in conjunction with biochemical assays, has revealed that SPDV enters
host cells through a combination of clathrin-mediated endocytosis and macropinocytosis in a
pH-dependent manner.[5][6][7][8]

Diagram: SPDV Entry Pathway
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Caption: SPDV entry into host cells via endocytic pathways.
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The process begins with the attachment of the SPDV virion to specific receptors on the host
cell surface. Following attachment, the virus is internalized through two main pathways:
clathrin-mediated endocytosis, where the virus is enclosed in clathrin-coated pits that bud off to
form vesicles, and macropinocytosis, a process of non-specific uptake of extracellular fluid and
its contents in large vesicles.[5][6][8] Once inside the cell, the virus-containing vesicles mature
into early and then late endosomes. The acidic environment of the late endosome is crucial for
the subsequent uncoating of the virus and the release of its genetic material into the cytoplasm
to initiate replication.[7][8]

Conclusion

Electron microscopy is a powerful and versatile tool for the detailed characterization of
Singapore Grouper Iridovirus. The protocols and information provided herein offer a
comprehensive guide for researchers to investigate the structural biology and cellular
interactions of SPDV. Such studies are fundamental for advancing our knowledge of iridovirus
pathogenesis and for the rational design of control measures to combat the diseases they
cause in aquaculture.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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